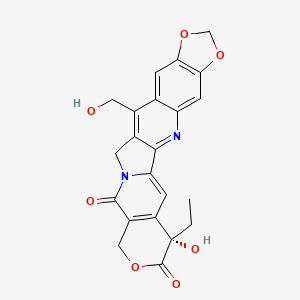

7-Hydroxymethyl-10,11-MDCPT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H18N2O7 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(5S)-5-ethyl-5-hydroxy-14-(hydroxymethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |

InChI |

InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1 |

InChI Key |

UYOXKDDEJDVQSN-QFIPXVFZSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-HM-10,11-MDCPT): A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-HM-10,11-MDCPT) is a semi-synthetic derivative of camptothecin (B557342) (CPT), a natural alkaloid with potent anticancer activity. This technical guide provides an in-depth analysis of the core mechanism of action of 7-HM-10,11-MDCPT, focusing on its role as a topoisomerase I inhibitor and its subsequent effects on cellular processes. The information presented is a synthesis of available data on closely related 7-substituted-10,11-methylenedioxycamptothecin derivatives, which provides a strong predictive framework for the specific actions of 7-HM-10,11-MDCPT.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of 7-HM-10,11-MDCPT, like other camptothecin analogues, is the nuclear enzyme DNA topoisomerase I (Top1). Top1 plays a crucial role in DNA metabolism by relieving torsional stress during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA, allowing the DNA to rotate, and then resealing the break.

7-HM-10,11-MDCPT exerts its cytotoxic effects by binding to the covalent binary complex formed between Top1 and DNA. This binding event stabilizes the "cleavable complex," preventing the religation of the single-strand break. The presence of the 10,11-methylenedioxy group and the 7-hydroxymethyl substitution on the camptothecin core are believed to enhance the stability of this ternary complex.

The persistence of these stabilized cleavable complexes has profound consequences for the cell. During DNA replication, the collision of the replication fork with the trapped Top1-DNA complex leads to the conversion of the single-strand break into a cytotoxic double-strand break. These double-strand breaks are difficult for the cell to repair and can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.

Quantitative Data on a Closely Related Derivative

| Compound | Cell Line | IC50 (nM) | Reference |

| 7-ethyl-10,11-methylenedioxycamptothecin | SW620 | Potent | [1] |

| Camptothecin (CPT) | SW620 | Less Potent | [1] |

Cellular Consequences of Topoisomerase I Inhibition

Cell Cycle Arrest

The induction of DNA double-strand breaks by 7-HM-10,11-MDCPT activates DNA damage response (DDR) pathways. This typically leads to the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including CHK1 and CHK2. Activation of these checkpoints results in cell cycle arrest, most commonly at the G2/M phase, providing the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis.

Induction of Apoptosis

The accumulation of irreparable DNA damage is a potent trigger for programmed cell death, or apoptosis. 7-HM-10,11-MDCPT-induced apoptosis is thought to be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage can lead to the activation of the p53 tumor suppressor protein, which can upregulate the expression of pro-apoptotic proteins like Bax and Puma, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to the execution of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of 7-HM-10,11-MDCPT.

Topoisomerase I Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavable complex.

-

Reaction Setup: A reaction mixture is prepared containing purified human topoisomerase I, a supercoiled DNA substrate (e.g., plasmid DNA), and varying concentrations of 7-HM-10,11-MDCPT.

-

Incubation: The reaction is incubated at 37°C to allow the formation of the cleavable complex.

-

Termination: The reaction is stopped by the addition of a solution containing SDS and proteinase K. SDS dissociates the non-covalently bound proteins, while proteinase K digests the Top1 covalently attached to the DNA.

-

Analysis: The DNA is then analyzed by agarose (B213101) gel electrophoresis. The stabilization of the cleavable complex results in the conversion of supercoiled DNA to nicked circular and linear DNA, which can be visualized and quantified.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of 7-HM-10,11-MDCPT for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cells are treated with 7-HM-10,11-MDCPT at various concentrations for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

-

Cell Treatment: Cells are treated with 7-HM-10,11-MDCPT.

-

Staining: The treated cells are harvested and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Visualizations

Caption: Core mechanism of 7-HM-10,11-MDCPT action.

Caption: Experimental workflow for characterizing 7-HM-10,11-MDCPT.

Caption: Intrinsic apoptosis pathway induced by 7-HM-10,11-MDCPT.

References

An In-depth Technical Guide to 7-Hydroxymethyl-10,11-methylenedioxycamptothecin

Disclaimer: Direct and extensive experimental data for 7-Hydroxymethyl-10,11-methylenedioxycamptothecin is limited in publicly accessible literature. Therefore, this guide synthesizes available information on this specific compound with data from closely related 7-substituted-10,11-methylenedioxycamptothecin analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-HMDC) is a semi-synthetic derivative of camptothecin (B557342), a natural quinoline (B57606) alkaloid. It belongs to a class of potent anti-cancer agents that function by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription. The structural modifications at the 7, 10, and 11 positions of the camptothecin core are intended to enhance efficacy, improve solubility, and modulate pharmacokinetic properties. The 10,11-methylenedioxy group, in particular, has been associated with increased potency and stability of the topoisomerase I-DNA cleavable complex.[1][2] The 7-hydroxymethyl substitution is anticipated to influence the compound's solubility and potential for further chemical modification, such as for use as a payload in antibody-drug conjugates (ADCs).[3][4]

Mechanism of Action

Like other camptothecin derivatives, 7-HMDC's primary mechanism of action is the inhibition of DNA topoisomerase I. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. 7-HMDC stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication. The resulting DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.[5]

Quantitative Data

Table 1: In Vitro Cytotoxicity of 7-Substituted-10,11-methylenedioxycamptothecin Analogues

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 7-Ethyl-10,11-methylenedioxycamptothecin | SW620 | Colon Carcinoma | Potent | [1] |

| 7-Chloromethyl-10,11-methylenedioxycamptothecin | SW620 | Colon Carcinoma | Potent | [1] |

| "Compound 9c" (a 7-substituted analogue) | NCI-H446 | Small-Cell Lung Cancer | <10 | [5][6] |

| "Compound 9c" (a 7-substituted analogue) | H69AR (drug-resistant) | Small-Cell Lung Cancer | <10 | [5][6] |

Table 2: In Vivo Antitumor Efficacy of a 7-Substituted-10,11-methylenedioxycamptothecin Analogue ("Compound 9c") in Xenograft Models

| Animal Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| NCI-H446 Xenograft | 0.75 | 40.4 | [5][6] |

| NCI-H446 Xenograft | 1.5 | 73.7 | [5][6] |

| NCI-H446 Xenograft | 3.0 | 95.5 | [5][6] |

| NCI-H446/Irinotecan-resistant Xenograft | 3.0 | 93.42 | [5][6] |

Table 3: Pharmacokinetic Parameters of 10,11-Methylenedioxycamptothecin (MC) in Mice

| Parameter | Value | Unit | Reference |

| t1/2,z | 15.2 | h | [7] |

| CL | 526 | ml/min/kg | [7] |

| Vz | 694 | L/kg | [7] |

Experimental Protocols

Synthesis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (Proposed)

A precise, peer-reviewed synthesis protocol for 7-HMDC is not publicly available. However, based on the synthesis of similar camptothecin derivatives, a plausible route is outlined below.

Materials:

-

10,11-Methylenedioxycamptothecin

-

Paraformaldehyde

-

Hydrobromic acid or Hydrochloric acid

-

Aqueous sodium hydroxide (B78521) or Silver nitrate

-

Appropriate solvents (e.g., acetic acid, DMF)

-

Purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Halomethylation: 10,11-Methylenedioxycamptothecin is reacted with paraformaldehyde and a hydrohalic acid (e.g., HBr in acetic acid) to introduce a halomethyl group at the C7 position. The reaction mixture is typically heated to facilitate the reaction.

-

Purification: The crude 7-halomethyl intermediate is purified using techniques such as column chromatography.

-

Hydrolysis: The purified 7-halomethyl derivative is then subjected to hydrolysis to replace the halogen with a hydroxyl group. This can be achieved by treatment with an aqueous base (e.g., NaOH) or a silver salt (e.g., AgNO3) in a suitable solvent.

-

Final Purification: The final product, 7-Hydroxymethyl-10,11-methylenedioxycamptothecin, is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

7-HMDC stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 7-HMDC and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Topoisomerase I Inhibition Assay (Cleavable Complex Assay)

Materials:

-

Supercoiled plasmid DNA

-

Purified human topoisomerase I

-

7-HMDC

-

Reaction buffer

-

Proteinase K

-

Agarose (B213101) gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Reaction Setup: Incubate supercoiled plasmid DNA with topoisomerase I in the presence of varying concentrations of 7-HMDC.

-

Termination: Stop the reaction by adding a solution containing a detergent (e.g., SDS) and proteinase K to digest the enzyme.

-

Electrophoresis: Separate the DNA topoisomers by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. The accumulation of nicked or linear DNA in the presence of the drug indicates the stabilization of the cleavable complex.

Signaling Pathways

The induction of apoptosis by 7-HMDC is expected to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage caused by the compound activates a cascade of signaling events, leading to the activation of caspases and ultimately, programmed cell death.

Conclusion

7-Hydroxymethyl-10,11-methylenedioxycamptothecin is a promising camptothecin analogue with potential as a potent anti-cancer agent. Its structural features suggest high cytotoxicity, and it has been identified as a suitable payload for antibody-drug conjugates. While specific experimental data for this compound is limited, the broader understanding of 7-substituted-10,11-methylenedioxycamptothecins indicates a strong potential for significant antitumor activity. Further research is warranted to fully characterize its pharmacological profile and to explore its therapeutic applications, both as a standalone agent and as part of targeted drug delivery systems.

References

- 1. Novel 7-alkyl methylenedioxy-camptothecin derivatives exhibit increased cytotoxicity and induce persistent cleavable complexes both with purified mammalian topoisomerase I and in human colon carcinoma SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis, and biological evaluation of novel 7-substituted 10,11-methylenedioxy-camptothecin derivatives against drug-resistant small-cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of the 9-amino and 10,11-methylenedioxy derivatives of camptothecin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxymethyl-10,11-Methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT): A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), a potent derivative of the topoisomerase I inhibitor, camptothecin (B557342). This document details a plausible synthetic route, expected analytical characterization, and the biological context of this compound, which is of significant interest as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (this compound) is a semi-synthetic analog of camptothecin, a naturally occurring quinoline (B57606) alkaloid. The introduction of a hydroxymethyl group at the 7-position and a methylenedioxy bridge across the 10 and 11 positions of the camptothecin core structure modifies its physicochemical and biological properties. These modifications are intended to enhance its potency and provide a reactive handle for conjugation to targeting moieties, such as monoclonal antibodies, in the rapidly evolving field of ADCs.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-stage process: first, the synthesis of the core structure, 10,11-methylenedioxycamptothecin (also known as FL118), followed by the introduction of the hydroxymethyl group at the 7-position.

Synthesis of 10,11-Methylenedioxycamptothecin (FL118)

The core structure is typically synthesized via a Friedländer annulation, a classic method for constructing quinoline rings. This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl.

Experimental Protocol:

A plausible synthetic route for FL118 involves the condensation of 2-amino-4,5-(methylenedioxy)benzaldehyde with a tricyclic lactone, (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

-

Step 1: Preparation of 2-amino-4,5-(methylenedioxy)benzaldehyde: This starting material can be prepared from commercially available 3,4-(methylenedioxy)aniline (B81397) through a series of reactions including formylation and subsequent reduction.

-

Step 2: Condensation Reaction: Equimolar amounts of 2-amino-4,5-(methylenedioxy)benzaldehyde and the tricyclic lactone are refluxed in a suitable solvent system, such as a mixture of toluene (B28343) and acetic acid, in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid.

-

Step 3: Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure 10,11-methylenedioxycamptothecin.

Hydroxymethylation of 10,11-Methylenedioxycamptothecin

The introduction of the hydroxymethyl group at the 7-position can be achieved through a radical hydroxymethylation reaction. A method adapted from the synthesis of 7-hydroxymethylcamptothecin from camptothecin is proposed here.[1]

Experimental Protocol:

-

Reaction Setup: 10,11-Methylenedioxycamptothecin is suspended in a mixture of methanol, water, and sulfuric acid.

-

Radical Generation: To this solution, iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) is added, followed by the dropwise addition of 30% hydrogen peroxide under cooling. This generates hydroxyl radicals which, in the presence of methanol, lead to the formation of the hydroxymethyl radical.

-

Reaction Progression: The reaction mixture is stirred for an extended period at room temperature to allow for the electrophilic substitution of the hydroxymethyl radical onto the electron-rich position 7 of the quinoline core.

-

Work-up and Purification: The reaction is quenched by pouring it into ice water, leading to the precipitation of the product. The solid is collected by filtration, and the filtrate can be extracted with a suitable organic solvent like chloroform (B151607) to recover any dissolved product. The combined product is then dried and can be further purified by recrystallization or chromatography.

Caption: Synthetic workflow for this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structural integrity.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group protons at the C20 position, aromatic protons of the quinoline and phenyl rings, the methylene protons of the methylenedioxy group, and a characteristic singlet for the newly introduced hydroxymethyl group at C7. The lactone ring protons at C17 and the C5 methylene protons would also be present. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactone and the pyridone ring, aromatic carbons, carbons of the ethyl group, the methylenedioxy carbon, and the carbon of the hydroxymethyl group. |

| Mass Spectrometry (MS) | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₂₂H₁₈N₂O₇.[2] Fragmentation patterns would likely involve losses of the ethyl group, water, and cleavage of the lactone ring. |

Chromatographic Analysis

| Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram, indicating the purity of the compound. The retention time will be specific to the compound under the given chromatographic conditions (e.g., reverse-phase column, mobile phase composition). |

| Thin-Layer Chromatography (TLC) | A single spot with a characteristic Rf value on a suitable stationary phase (e.g., silica gel) with an appropriate mobile phase. |

Biological Activity and Mechanism of Action

Role as an ADC Payload

This compound is primarily of interest as a cytotoxic payload for ADCs. The hydroxymethyl group at the 7-position serves as a versatile chemical handle for conjugation to a linker molecule, which is then attached to a monoclonal antibody.

Caption: Conceptual diagram of an ADC with this compound.

Mechanism of Action

Like other camptothecin analogs, this compound is expected to exert its cytotoxic effect by inhibiting Topoisomerase I, a crucial enzyme involved in DNA replication and transcription.

Signaling Pathway:

-

Enzyme Binding: The drug intercalates into the DNA-Topoisomerase I complex.

-

Cleavage Complex Stabilization: It stabilizes the covalent "cleavable complex" intermediate, where one strand of the DNA is cut.

-

Re-ligation Inhibition: The drug prevents the re-ligation of the cleaved DNA strand.

-

DNA Damage: The collision of the replication fork with this stabilized complex leads to double-strand DNA breaks.

-

Apoptosis Induction: This accumulation of DNA damage triggers programmed cell death (apoptosis) in cancer cells.

Caption: Mechanism of action of this compound.

Conclusion

This compound represents a promising molecule in the development of next-generation cancer therapeutics. Its synthesis, while requiring careful execution of multi-step organic reactions, is achievable based on established chemical principles. Thorough characterization is paramount to ensure the quality and consistency of the compound for its intended application in ADCs. The potent anti-tumor activity, derived from its ability to inhibit Topoisomerase I, makes it a valuable payload for targeted cancer therapy. Further research into its specific biological properties and conjugation chemistries will undoubtedly pave the way for novel and effective cancer treatments.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a semi-synthetic derivative of camptothecin (B557342) (CPT), a potent topoisomerase I inhibitor. Like other CPT analogues, its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, membrane permeability, and interaction with its molecular target. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and illustrates its mechanism of action through signaling pathway diagrams. Due to the limited availability of direct experimental data for this specific analogue, information from closely related compounds is also discussed to provide a broader context for drug development professionals.

Physicochemical Properties

The chemical structure of this compound is characterized by the pentacyclic ring system of camptothecin, with a hydroxymethyl group at the 7-position and a methylenedioxy bridge across the 10 and 11 positions of the A-ring. These modifications are intended to modulate the compound's properties, such as its solubility and anti-tumor activity.

Quantitative Data

Direct experimental data for many physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed data for the target compound and relevant experimental data for closely related analogues to provide a comparative reference.

| Property | This compound | Related Analogues |

| Molecular Formula | C₂₂H₁₈N₂O₇ | - |

| Molecular Weight | 422.4 g/mol | - |

| logP (Octanol/Water) | -0.1 (Computed, XLogP3) | 1.2 (Computed, XLogP3 for 7-Chloromethyl-10,11-MDCPT)[1] |

| Aqueous Solubility | Data not available | Poorly soluble (general for 10,11-MDCPT derivatives)[2] |

| pKa | Data not available | - |

| Storage Temperature | -20°C | - |

Note: The computed logP value suggests that this compound is more hydrophilic than its 7-chloromethyl counterpart. The poor water solubility of camptothecin derivatives is a well-documented challenge in their development as therapeutic agents.[2]

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for this compound, like all camptothecin analogues, is the inhibition of DNA topoisomerase I (Topo I). Topo I is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.

The planar pentacyclic structure of the camptothecin molecule intercalates into the DNA-Topo I complex, stabilizing it. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.

Caption: Inhibition of Topoisomerase I by this compound.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized yet detailed methodologies adapted from research on other camptothecin analogues. These protocols provide a robust framework for the experimental determination of key physicochemical properties.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

References

7-Hydroxymethyl-10,11-MDCPT: A Technical Guide to Topoisomerase I Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a derivative of camptothecin, a well-established class of anti-cancer agents that target human DNA topoisomerase I (Top1).[1] This document provides an in-depth technical guide on the core principles and methodologies for assessing the Top1 inhibitory activity of this compound. While specific experimental data for this compound is not extensively published, this guide outlines the standard assays and expected mechanistic pathways based on its structural class. This compound has been identified as a payload for antibody-drug conjugate (ADC) synthesis, highlighting its potential as a potent cytotoxic agent.[2]

Topoisomerase I is a critical enzyme in DNA replication and transcription, responsible for relaxing supercoiled DNA by introducing transient single-strand breaks.[3] Camptothecin and its derivatives act by stabilizing the covalent complex between Top1 and DNA, leading to the accumulation of single-strand breaks which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Mechanism of Topoisomerase I Inhibition

The catalytic cycle of Topoisomerase I involves the cleavage of one DNA strand, allowing the DNA to rotate and unwind, followed by the religation of the cleaved strand. Camptothecin-based inhibitors like this compound are thought to bind to the Top1-DNA covalent complex, preventing the religation step. This stabilization of the "cleavable complex" is the primary mechanism of their cytotoxic action.

Mechanism of Topoisomerase I Inhibition.

Experimental Protocols

The primary method for evaluating Top1 inhibitors is the DNA relaxation assay. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA in the presence and absence of the test compound.

Topoisomerase I DNA Relaxation Assay

Objective: To determine the concentration at which this compound inhibits 50% of the Topoisomerase I relaxation activity (IC50).

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Camptothecin (positive control)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Proteinase K

Procedure:

-

Reaction Setup: Prepare reaction mixtures on ice. A typical 20 µL reaction would include:

-

2 µL of 10X Assay Buffer

-

0.5 µg of supercoiled plasmid DNA

-

Varying concentrations of this compound (e.g., 0.1 µM to 100 µM)

-

1 Unit of Human Topoisomerase I

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye containing Proteinase K. Incubate at 37°C for another 30 minutes to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers are separated.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

-

IC50 Determination: Calculate the percentage of inhibition for each concentration of this compound compared to the no-drug control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value.

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Camptothecin Analogs with a Focus on 7-Hydroxymethyl-10,11-MDCPT

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly accessible research data specifically detailing the in vitro cytotoxicity of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) in cancer cell lines is limited. This guide provides a comprehensive framework based on the well-established principles of evaluating camptothecin (B557342) derivatives, offering a valuable resource for research and drug development in this area. The methodologies and data presentation formats are directly applicable to the study of novel compounds like this compound.

Introduction

Camptothecin, a pentacyclic quinoline (B57606) alkaloid, and its derivatives are a significant class of anticancer agents that target DNA topoisomerase I.[1] By inhibiting this enzyme, which is crucial for relieving torsional stress during DNA replication and transcription, camptothecins lead to DNA damage and induce apoptosis in cancer cells.[1][2] While the parent compound showed promising antitumor activity, its clinical use was limited by poor water solubility and adverse side effects.[1] This has spurred the development of numerous analogs, with topotecan (B1662842) and irinotecan (B1672180) being notable clinical successes.[1] The ongoing exploration of new derivatives, such as this compound, aims to enhance efficacy, improve solubility, and overcome drug resistance.

This technical guide outlines the standard in vitro methodologies for assessing the cytotoxicity of camptothecin analogs, provides a template for data presentation, and illustrates the key signaling pathways involved in their mechanism of action.

Quantitative Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for camptothecin and several of its well-characterized derivatives across a range of human cancer cell lines. This format is recommended for presenting data on novel compounds like this compound to allow for easy comparison with established drugs.

Table 1: Comparative IC50 Values of Camptothecin and its Analogs in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Camptothecin | MCF-7 | Breast | 0.004 |

| HCT-116 | Colon | 0.002 | |

| A549 | Lung | 0.015 | |

| Topotecan | MCF-7 | Breast | 0.02 |

| HCT-116 | Colon | 0.01 | |

| A549 | Lung | 0.05 | |

| Irinotecan (SN-38) | MCF-7 | Breast | 0.002 |

| HCT-116 | Colon | 0.001 | |

| A549 | Lung | 0.008 |

Note: IC50 values can vary based on the specific cell line and the assay conditions used.[1]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental in drug discovery. The following are detailed protocols for commonly used colorimetric assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells.

-

Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well to stain the cellular proteins.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for camptothecin derivatives and a typical workflow for in vitro cytotoxicity testing.

Caption: A stepwise workflow for in vitro cytotoxicity assessment.

Caption: Key signaling events in camptothecin-induced apoptosis.[1]

Conclusion

The development of novel camptothecin derivatives like this compound is a promising strategy in cancer therapy. The in vitro evaluation of these compounds is a critical first step in the drug development pipeline. By employing standardized cytotoxicity assays and a systematic approach to data analysis and presentation, researchers can effectively characterize the potency of new analogs and compare them to existing therapeutics. The methodologies and frameworks presented in this guide provide a robust foundation for the continued investigation of this important class of anticancer agents.

References

Structural Analysis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a derivative of camptothecin (B557342), a potent antineoplastic agent. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, a hypothetical experimental protocol for its synthesis and characterization, and an illustrative diagram of its molecular structure. Due to the limited availability of specific experimental data in the public domain, this guide leverages information on closely related camptothecin analogs to present a representative framework for its structural elucidation.

Introduction

Camptothecin and its derivatives are a class of anticancer drugs that inhibit DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to DNA damage and induce apoptosis, particularly in rapidly dividing cancer cells.[5] Modifications to the camptothecin scaffold have been extensively explored to enhance efficacy, improve solubility, and overcome drug resistance. The 7-hydroxymethyl and 10,11-methylenedioxy substitutions on the camptothecin core represent strategic modifications aimed at potentially improving its therapeutic index.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C22H18N2O7 | PubChem[3][6] |

| Molecular Weight | 422.4 g/mol | PubChem[6] |

| IUPAC Name | (5S)-5-ethyl-5-hydroxy-14-(hydroxymethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²¹]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione | PubChem[6] |

| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O | PubChem[6] |

| InChI | InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1 | PubChem[6] |

| InChIKey | UYOXKDDEJDVQSN-QFIPXVFZSA-N | PubChem[6] |

| XLogP3 | -0.1 | PubChem[6] |

| Topological Polar Surface Area | 118 Ų | PubChem[6] |

Hypothetical Experimental Protocols

The following protocols are representative methodologies for the synthesis and structural characterization of 7-substituted camptothecin derivatives and are provided as a guide for the potential synthesis and analysis of this compound.

Synthesis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin

The synthesis of 7-substituted camptothecin derivatives often involves a multi-step process. A plausible route to this compound could be a modification of the Friedländer annulation, a common method for constructing the quinoline (B57606) core of camptothecins.

Experimental Workflow: Synthesis

Caption: A potential synthetic workflow for this compound.

Detailed Steps:

-

Preparation of the 7-formyl derivative: 10,11-methylenedioxycamptothecin would first be formylated at the C7 position. This could be achieved using a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide. The reaction mixture would be heated, and upon completion, the product would be isolated by precipitation and filtration.

-

Reduction to the 7-hydroxymethyl group: The resulting 7-formyl-10,11-methylenedioxycamptothecin would then be reduced to the corresponding alcohol. A mild reducing agent such as sodium borohydride (B1222165) in a suitable solvent like methanol (B129727) or ethanol (B145695) would be appropriate to avoid reduction of other functional groups. The reaction would be monitored by thin-layer chromatography (TLC).

-

Purification: The crude this compound would be purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Further purification could be achieved by recrystallization from an appropriate solvent system to yield the final product.

Structural Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum would be expected to show characteristic signals for the aromatic protons, the methylenedioxy protons, the ethyl group at the chiral center, the newly formed hydroxymethyl group, and the lactone ring protons.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, confirming the presence of the quinoline core, the lactone carbonyl, and the methylenedioxy and hydroxymethyl carbons.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the accurate mass of the molecule and confirm its elemental composition (C22H18N2O7).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including O-H stretching for the hydroxyl groups, C=O stretching for the lactone and pyridone carbonyls, and C-O stretching for the ether linkages.

Experimental Workflow: Structural Characterization

Caption: A typical workflow for the structural characterization of a synthesized compound.

Mechanism of Action: Topoisomerase I Inhibition

As a camptothecin derivative, this compound is expected to exert its anticancer activity through the inhibition of DNA topoisomerase I.

Signaling Pathway: Topoisomerase I Inhibition

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and cytotoxic activity of substituted 7-aryliminomethyl derivatives of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Antitumor Activity of 7-Hydroxymethyl-10,11-MDCPT: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary antitumor activity of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is limited in publicly available literature. This guide synthesizes information from studies on closely related 7-substituted 10,11-methylenedioxycamptothecin analogues to provide a comprehensive technical overview of its expected biological activity and potential as an anticancer agent.

Core Concepts: The Camptothecin (B557342) Family and Topoisomerase I Inhibition

Camptothecin and its derivatives are a class of potent antitumor agents that exert their cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA (known as the cleavable complex), camptothecin analogues lead to the accumulation of single-strand DNA breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, which, if not repaired, triggers apoptotic cell death.

The 10,11-methylenedioxy substitution on the camptothecin scaffold has been shown to enhance antitumor activity. Further modifications at the 7-position, such as the hydroxymethyl group in this compound, can modulate the compound's potency, stability of the cleavable complex, and pharmacokinetic properties. Several novel 7-alkyl methylenedioxy-camptothecin derivatives have demonstrated increased cytotoxicity and the ability to induce persistent cleavable complexes with mammalian topoisomerase I.[1]

Quantitative Data on Analogous Compounds

The following tables summarize the in vitro and in vivo antitumor activities of structurally similar 7-substituted 10,11-methylenedioxycamptothecin derivatives. This data provides a benchmark for the anticipated potency of this compound.

Table 1: In Vitro Cytotoxicity of 7-Substituted 10,11-Methylenedioxycamptothecin Analogues

| Compound | Cell Line(s) | IC50 (nM) | Reference |

| 9c (a novel 7-substituted derivative) | NCI-H446, H69, H69AR, NCI-H446/Irinotecan, NCI-H446/EP | Nanomolar range | [2] |

| 11b (10,11-methylenedioxy-camptothecin rhamnoside) | RM-1 (mouse prostate cancer) | 48.27 | [3] |

| 7-E-MDO-CPT (7-ethyl-10,11-methylenedioxy-camptothecin) | SW620 (human colon carcinoma) | More potent than Camptothecin | [1] |

| 7-CM-MDO-CPT (7-chloromethyl-10,11-methylenedioxy-camptothecin) | SW620 (human colon carcinoma) | More potent than Camptothecin | [1] |

Table 2: In Vivo Antitumor Efficacy of 7-Substituted 10,11-Methylenedioxycamptothecin Analogues

| Compound | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| 9c | NCI-H446/Irinotecan xenograft | 3 mg/kg | 93.42% | [2] |

| 9c | NCI-H446/EP xenograft | 3 mg/kg | 84.46% | [2] |

| 11b | RM-1 xenograft | 9 mg/kg | 44.9% | [3] |

| THMAM-MD (7-trihydroxymethylaminomethyl analog) | HT-29 (colon cancer) & MiaPaCa-2 (pancreatic cancer) xenografts | Not specified | Excellent, persisting activity | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of camptothecin derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Topotecan).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Topoisomerase I Cleavable Complex Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the formation of the cleavable complex.

-

Complex Trapping: Stop the reaction and trap the cleavable complex by adding SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Separate the DNA species (supercoiled, nicked, and linear) on an agarose gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. An increase in the amount of nicked and linear DNA indicates the stabilization of the cleavable complex.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., intraperitoneally or intravenously) at various doses according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

Visualizations

Signaling Pathway of Camptothecin-Induced Apoptosis

Caption: Proposed mechanism of action for this compound leading to apoptosis.

Experimental Workflow for Antitumor Activity Evaluation

Caption: A typical workflow for the preclinical evaluation of a novel camptothecin analogue.

Conclusion

While direct experimental evidence for this compound is not yet widely published, the available data on its close analogues strongly suggest that it is a promising candidate for further investigation as an antitumor agent. Its chemical structure implies a mechanism of action centered on topoisomerase I inhibition, and it is anticipated to exhibit potent cytotoxicity against a range of cancer cell lines. The provided experimental protocols and workflows offer a robust framework for its preclinical evaluation. Further studies are warranted to elucidate the specific activity, selectivity, and therapeutic potential of this compound. The compound also holds potential as a payload for antibody-drug conjugates (ADCs), a targeted therapeutic approach that could enhance its efficacy and reduce systemic toxicity.[5]

References

- 1. Novel 7-alkyl methylenedioxy-camptothecin derivatives exhibit increased cytotoxicity and induce persistent cleavable complexes both with purified mammalian topoisomerase I and in human colon carcinoma SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Development of Novel Antibody-Camptothecin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Hydroxymethyl-10,11-MDCPT: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the synthesis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), a potent derivative of the anti-cancer agent camptothecin (B557342). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry. The protocol outlines a multi-step synthesis, commencing from commercially available starting materials, and culminates in the target compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Product | Starting Material(s) | Reagents and Solvents | Reaction Conditions | Yield (%) |

| 1: Synthesis of Tricyclic Keto Lactone Intermediate | (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Citrazinic acid | Multi-step synthesis involving various reagents including thionyl chloride, methanol (B129727), propionaldehyde, etc. (Detailed in cited literature) | See cited literature for specific conditions. | - |

| 2: Synthesis of 10,11-Methylenedioxycamptothecin (MDCPT) | 10,11-Methylenedioxycamptothecin | (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and 2-Amino-4,5-methylenedioxybenzaldehyde (6-Aminopiperonal) | Toluene (B28343), 4-methylbenzenesulfonic acid | Reflux under N₂ atmosphere for 12 h at 110 °C | 80-85 |

| 3: Synthesis of this compound | 7-Hydroxymethyl-10,11-methylenedioxycamptothecin | 10,11-Methylenedioxycamptothecin | Methanol, 75% Sulfuric acid, Water, FeSO₄·7H₂O, 30% Hydrogen peroxide | 0 °C to room temperature, 16 hours | ~83 |

Experimental Protocols

Step 1: Synthesis of the Tricyclic Keto Lactone Intermediate

The synthesis of the key intermediate, (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a multi-step process starting from citrazinic acid. For a detailed protocol, please refer to the established literature on the practical asymmetric synthesis of this versatile intermediate for camptothecin analogs.

Step 2: Synthesis of 10,11-Methylenedioxycamptothecin (MDCPT)

This step involves the Friedländer annulation reaction to construct the core pentacyclic structure of MDCPT.

Materials:

-

(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

-

2-Amino-4,5-methylenedioxybenzaldehyde (6-Aminopiperonal)

-

Toluene

-

4-methylbenzenesulfonic acid

-

Nitrogen gas (N₂)

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

In a round bottom flask, dissolve (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.0 equivalent) and 2-Amino-4,5-methylenedioxybenzaldehyde (1.2 equivalents) in toluene.

-

Add a catalytic amount of 4-methylbenzenesulfonic acid (0.2 equivalents) to the mixture.

-

Equip the flask with a reflux condenser and place it under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux at 110 °C and maintain for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash chromatography on silica gel to obtain 10,11-Methylenedioxycamptothecin.

Step 3: Synthesis of this compound

This final step introduces the hydroxymethyl group at the 7-position of the MDCPT core.

Materials:

-

10,11-Methylenedioxycamptothecin

-

Methanol

-

75% Sulfuric acid

-

Deionized water

-

Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Ice bath

-

Stirring plate and stir bar

-

Filtration apparatus

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Suspend 10,11-Methylenedioxycamptothecin (1.0 equivalent) in methanol in a suitable flask.

-

Add 75% sulfuric acid and water to dissolve the starting material completely.

-

Add FeSO₄·7H₂O (a significant molar excess) to the solution.

-

Cool the reaction mixture in an ice bath and begin stirring.

-

Add 30% hydrogen peroxide dropwise to the cooled and stirred solution over a period of 2 hours.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 14 hours.

-

Pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Collect the yellowish-brown solid precipitate by filtration and dry it under reduced pressure.

-

Extract the filtrate with chloroform multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain additional crude product.

-

Combine all crude product fractions. The product can be further purified by recrystallization or chromatography if necessary.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of action of this compound.

Application Notes and Protocols for 7-Hydroxymethyl-10,11-MDCPT in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This is achieved by linking a highly potent small molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a promising payload for ADC development. As a derivative of camptothecin (B557342), it functions as a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA cleavage complex, it leads to DNA damage and ultimately induces apoptosis in cancer cells. The 10,11-methylenedioxy substitution has been shown to enhance the stability of this complex, potentially leading to greater cytotoxicity compared to other camptothecin analogs.

This document provides detailed application notes and protocols for the utilization of this compound in the development of novel ADCs. Due to the limited availability of public data on this specific payload, the following protocols and data are based on closely related 7-substituted 10,11-methylenedioxycamptothecin derivatives and established methodologies for camptothecin-based ADCs.

Mechanism of Action: this compound ADC

The cytotoxic activity of a this compound based ADC is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Following internalization, the ADC is trafficked to the lysosome, where the linker connecting the antibody and the payload is cleaved by lysosomal enzymes. The released this compound can then diffuse into the nucleus and inhibit topoisomerase I, leading to cell death.

Application Notes and Protocols for 7-Hydroxymethyl-10,11-MDCPT Linker Chemistry in Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), a potent topoisomerase I inhibitor, in antibody conjugation.

The protocols outlined below are based on established methodologies for the conjugation of camptothecin (B557342) derivatives to antibodies, with specific details adapted for a closely related analogue, Gly-7-MAD-MDCPT, due to the limited availability of public data on this compound itself. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific antibody and linker system.

Chemical Structure and Properties

This compound is a derivative of camptothecin, a natural product known for its anticancer activity. The methylenedioxy and hydroxymethyl substitutions on the camptothecin core can modulate its physicochemical properties, such as solubility and interaction with its target, topoisomerase I.

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₂O₇ |

| Molecular Weight | 422.4 g/mol [1] |

| IUPAC Name | (5S)-5-ethyl-5-hydroxy-14-(hydroxymethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²¹]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione[1] |

| CAS Number | 428816-69-7[1][2] |

Mechanism of Action

The cytotoxic payload, this compound, exerts its anticancer effect by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, camptothecin derivatives lead to DNA double-strand breaks and ultimately induce apoptosis in rapidly dividing cancer cells. When conjugated to an antibody, this potent payload can be selectively delivered to tumor cells expressing the target antigen, thereby increasing its therapeutic index.

Below is a diagram illustrating the general mechanism of action for a this compound-based ADC.

Caption: General mechanism of action for a this compound ADC.

Experimental Protocols

The following protocols describe the key steps in the preparation and characterization of an ADC using a this compound derivative. These protocols are based on the use of a maleimide-containing linker for conjugation to reduced antibody interchain disulfides.

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol generates free thiol groups in the hinge region of the antibody for subsequent conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

-

Desalting column or diafiltration system

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

-

Add a freshly prepared solution of TCEP to the mAb solution to a final molar excess of 2.5 to 5-fold. The optimal ratio should be determined empirically for each antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

Immediately following incubation, remove excess TCEP by buffer exchanging the reduced antibody into PBS using a desalting column or diafiltration.

-

Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

Protocol 2: Drug-Linker Conjugation

This protocol describes the conjugation of a maleimide-activated this compound linker to the reduced antibody.

Materials:

-

Reduced monoclonal antibody in PBS

-

Maleimide-activated this compound linker dissolved in a compatible organic solvent (e.g., DMSO)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

N-acetylcysteine (NAC) solution in PBS (quenching agent)

-

PBS, pH 7.4

Procedure:

-

Equilibrate the reduced antibody solution to room temperature.

-

Prepare a stock solution of the maleimide-activated drug-linker in DMSO (e.g., 10 mM).

-

Add the drug-linker solution to the reduced antibody solution to achieve a final molar excess of 1.5 to 2-fold of drug-linker per free thiol. The optimal ratio should be determined experimentally. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.

-

Quench the reaction by adding an excess of NAC (e.g., 2-fold molar excess over the initial drug-linker).

-

Incubate for an additional 20-30 minutes at room temperature.

-

Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column, diafiltration, or size-exclusion chromatography (SEC).

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol outlines the methods to determine the drug-to-antibody ratio (DAR) and assess the purity and aggregation of the ADC.

3.1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the this compound payload (typically around 370 nm for camptothecin derivatives).

-

Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients (ε) and the Beer-Lambert law.

-

A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)

-

A_Drug,max = ε_Drug,max * C_Drug

-

-

Solve the equations to determine the concentrations of the antibody (C_Ab) and the drug (C_Drug).

-

The average DAR is calculated as: DAR = C_Drug / C_Ab.

3.2. DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Use a HIC column suitable for ADC analysis.

-

Develop a gradient elution method using a decreasing salt concentration to separate ADC species with different numbers of conjugated drug molecules.

-

Analyze the purified ADC sample and integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR from the peak area distribution.

-

Assess the percentage of unconjugated antibody (DAR0) and any high molecular weight species (aggregates).

3.3. Purity and Aggregation by Size-Exclusion Chromatography (SEC)

Procedure:

-

Use an SEC column appropriate for separating monoclonal antibodies and their aggregates.

-

Elute the ADC sample under isocratic conditions with a suitable mobile phase (e.g., PBS).

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas to determine the percentage of monomer, aggregates, and any fragments.

Data Presentation

The following tables provide a template for summarizing the characterization data of the synthesized ADC.

Table 1: Physicochemical Characterization of this compound ADC

| Parameter | Result | Method |

| Average DAR | e.g., 3.8 | UV-Vis Spectroscopy |

| Average DAR | e.g., 3.9 | HIC |

| Monomer Purity | e.g., >98% | SEC |

| Aggregate Content | e.g., <2% | SEC |

| Free Drug Level | e.g., <1% | RP-HPLC |

Table 2: In Vitro Cytotoxicity of this compound ADC

| Cell Line | Target Expression | IC₅₀ (nM) |

| Antigen-Positive Cell Line 1 | High | e.g., 0.5 |

| Antigen-Positive Cell Line 2 | Medium | e.g., 5.2 |

| Antigen-Negative Cell Line | None | e.g., >1000 |

| Unconjugated Antibody | N/A | e.g., No effect |

| Free Drug | N/A | e.g., 15.0 |

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

References

Application Notes and Protocols for In Vivo Studies with 7-Hydroxymethyl-10,11-MDCPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a derivative of the novel camptothecin (B557342) analog, 10,11-methylenedioxy-camptothecin (FL118).[1][2] While specific in vivo data for this compound is limited, it has been identified as a potential payload for antibody-drug conjugates (ADCs).[3] The parent compound, FL118, has demonstrated significant antitumor efficacy in various human tumor xenograft models.[1][4] These application notes and protocols are based on the extensive in vivo research conducted on FL118 and provide a comprehensive guide for designing and executing preclinical in vivo studies for this compound. It is recommended that researchers adapt and optimize these protocols for the specific characteristics of this compound.

FL118, and by extension its derivatives, exert their anticancer effects through a multi-targeted approach. Unlike traditional camptothecins that primarily target Topoisomerase I, FL118 is a potent inhibitor of survivin and other anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2.[5] This mechanism of action is largely independent of p53 status, making it a promising candidate for a wide range of cancers.[6] FL118 has also been shown to activate the p53 signaling pathway in cancer cells with wild-type p53.[6][7]

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies of FL118 in Xenograft Models

| Animal Model | Human Cancer Cell Line | Treatment Regimen | Route of Administration | Observed Efficacy |

| SCID Mice | HCT116-SN50 (Colon) | 1.5 mg/kg, once per week for 4 weeks | Intraperitoneal (IP) | Improved efficacy compared to irinotecan.[8] |

| SCID Mice | H460 (Lung) | 1.5 mg/kg, once per week for 4 weeks | Intraperitoneal (IP) | Improved efficacy compared to irinotecan.[8] |

| Nude Mice | ES-2 (Ovarian) | 5 mg/kg and 10 mg/kg, once a week for 20 days | Oral Gavage | Dose-dependent suppression of tumor growth.[9] |

| SCID Mice | FaDu (Head & Neck) | 1.5 mg/kg and 2.5 mg/kg, daily for 5 days | Intravenous (IV) | Effective tumor growth inhibition and regression.[5][10] |

| SCID Mice | SW620 (Colon) | 1.5 mg/kg and 2.5 mg/kg, daily for 5 days | Intravenous (IV) | Effective tumor growth inhibition and regression.[5][10] |

| Xenograft Model | LOVO (Colon) | 0.5 mg/kg and 0.75 mg/kg, once weekly | Not Specified | Inhibition of tumor growth.[11] |

| Xenograft Model | LOVO SN38R (Colon) | Not Specified | Not Specified | Reduced tumor size by nearly 40% in irinotecan-resistant tumors.[11] |

| RM-1 Mouse Model | Prostate Cancer | 9 mg/kg | Not Specified | High in vivo antitumor efficacy with a tumor growth inhibition of 44.9% without apparent toxicity.[1][4] |

| NCI-H446 Xenograft | Small-Cell Lung Cancer | 0.75 mg/kg, 1.5 mg/kg, and 3 mg/kg | Not Specified | Tumor growth inhibition rates of 40.4%, 73.7%, and 95.5%, respectively.[12] |

| NCI-H446/Irinotecan Xenograft | Drug-Resistant Small-Cell Lung Cancer | Not Specified | Not Specified | Potent inhibition of drug-resistant tumor growth (93.42% inhibition).[12] |

| NCI-H446/EP Xenograft | Drug-Resistant Small-Cell Lung Cancer | Not Specified | Not Specified | Potent inhibition of drug-resistant tumor growth (84.46% inhibition).[12] |

Table 2: Maximum Tolerated Dose (MTD) of FL118 with an IV-compatible Formulation

| Dosing Schedule | Maximum Tolerated Dose (MTD) |

| Daily for 5 days (daily x 5) | 1.5 mg/kg |

| Every other day for 5 doses (q2 x 5) | 1.5-2.0 mg/kg |

| Weekly for 4 weeks (weekly x 4) | 5 mg/kg |

| Data from a study on an intravenous (i.v.) route-compatible formulation of FL118.[10] |

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model in Mice

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice, a standard model for evaluating the in vivo efficacy of anticancer compounds.

Materials:

-

Human cancer cell line of interest

-

Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old)

-

Sterile phosphate-buffered saline (PBS) or appropriate culture medium

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Cell Culture: Culture the selected human cancer cells under appropriate conditions to achieve a sufficient number of viable cells for implantation.

-

Cell Preparation: On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100 µL.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]

-

Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups.

Protocol 2: In Vivo Efficacy Study

This protocol outlines the procedure for administering this compound (based on FL118 data) to tumor-bearing mice and monitoring the antitumor effects.

Materials:

-

Tumor-bearing mice from Protocol 1

-

This compound formulated in a suitable vehicle

-

Vehicle control solution

-

Dosing apparatus (e.g., gavage needles for oral administration, syringes for injection)

-

Calipers

-

Analytical balance for weighing mice

Procedure:

-

Drug Preparation: Prepare the formulation of this compound at the desired concentrations. A previously used formulation for FL118 for intraperitoneal injection was 0.05 mg/ml FL118, 5% DMSO, 20% Tween 80, and 75% saline.[10] Note that Tween 80-free formulations are preferable for intravenous administration.[10]

-

Dosing: Administer the compound to the treatment groups according to the predetermined dose and schedule (refer to Table 1 for examples with FL118). Administer the vehicle solution to the control group.

-

Tumor Growth Monitoring: Continue to measure tumor volumes throughout the study.

-

Toxicity Monitoring: Monitor the general health of the animals and record their body weights regularly as an indicator of toxicity.[10]

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the animals according to institutional guidelines.

-

Data Analysis: Analyze the tumor growth inhibition, tumor regression, and any changes in body weight. Statistical analysis should be performed to determine the significance of the observed effects.

Mandatory Visualization

Signaling Pathways of FL118 (Parent Compound)

Caption: Signaling pathway of FL118, the parent compound of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Experimental workflow for a typical in vivo xenograft study.

References

- 1. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C22H18N2O7 | CID 12137203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]